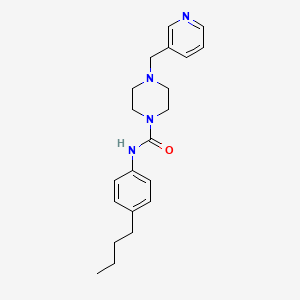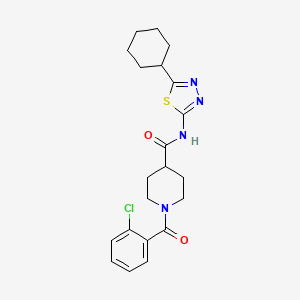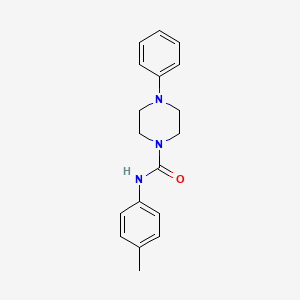![molecular formula C14H11N3O3S3 B4793820 N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4793820.png)
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
Overview
Description
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of thiadiazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide is not fully understood. However, it has been reported to inhibit the activity of CA IX and PTP1B. CA IX is overexpressed in many cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide could potentially lead to the inhibition of tumor growth. PTP1B is a negative regulator of insulin signaling, and its inhibition could lead to improved glucose uptake and glycemic control in diabetes.
Biochemical and Physiological Effects:
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide has been reported to exhibit antiproliferative activity against cancer cell lines and inhibitory activity against CA IX and PTP1B. However, its biochemical and physiological effects are not fully understood. Further studies are required to investigate the compound's effects on different cell types and in vivo models.
Advantages and Limitations for Lab Experiments
One advantage of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide is its potential as a lead compound for drug development. Its inhibitory activity against CA IX and PTP1B makes it a promising candidate for the treatment of cancer and diabetes. However, its limitations include the need for further studies to investigate its biochemical and physiological effects and its potential toxicity.
Future Directions
There are several future directions for research on N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide. These include:
1. Investigating the compound's effects on different cancer cell lines and in vivo models to determine its potential as a cancer treatment.
2. Investigating the compound's effects on insulin signaling and glucose uptake to determine its potential as a diabetes treatment.
3. Investigating the compound's toxicity and pharmacokinetics to determine its suitability as a lead compound for drug development.
4. Developing analogs of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide with improved potency and selectivity.
5. Investigating the compound's potential as a diagnostic tool for cancer imaging.
Conclusion:
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide is a promising compound with potential applications in scientific research. Its inhibitory activity against CA IX and PTP1B makes it a potential lead compound for drug development. However, further studies are required to investigate its biochemical and physiological effects and its potential toxicity. Future research directions include investigating the compound's effects on different cancer cell lines and in vivo models, developing analogs with improved potency and selectivity, and investigating its potential as a diagnostic tool for cancer imaging.
Scientific Research Applications
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide has shown potential applications in scientific research. It has been reported to exhibit antiproliferative activity against cancer cell lines such as MCF-7 and A549. The compound has also shown inhibitory activity against enzyme targets such as carbonic anhydrase IX (CA IX) and protein tyrosine phosphatase 1B (PTP1B). These enzymes are involved in various diseases such as cancer and diabetes, making N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide a potential lead compound for drug development.
properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFYZZABSFVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4793747.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)

![3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793790.png)
![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4793799.png)

![3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B4793811.png)

